molecular formula C20H12BrClN2O2 B11533440 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol

2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol

Cat. No.: B11533440
M. Wt: 427.7 g/mol
InChI Key: WPZZTCMQQAJIND-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method has been reported to yield the desired benzoxazole derivatives in good yields.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol: Similar structure but contains a benzothiazole moiety instead of a benzoxazole.

    2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.

Uniqueness

The uniqueness of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, contributes to its potential as a versatile compound for various applications.

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

2-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-bromo-6-chlorophenol

InChI

InChI=1S/C20H12BrClN2O2/c21-14-8-13(19(25)16(22)10-14)11-23-15-5-3-4-12(9-15)20-24-17-6-1-2-7-18(17)26-20/h1-11,25H

InChI Key

WPZZTCMQQAJIND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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